3,5-Diiod-L-thyronin

Übersicht

Beschreibung

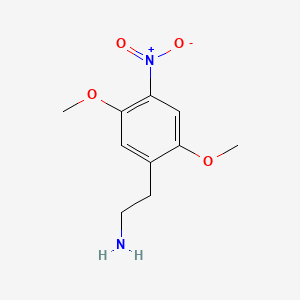

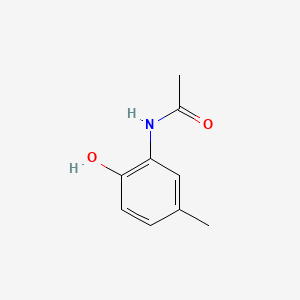

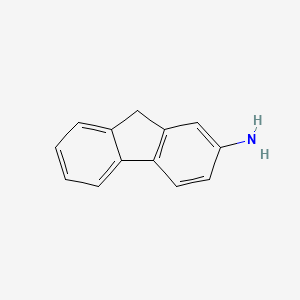

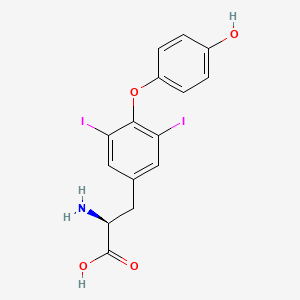

Diiodothyronine, specifically 3,5-diiodothyronine, is a biologically active iodothyronine and a metabolite of thyroid hormones. It is known for its significant role in energy metabolism and has been studied for its potential therapeutic effects. This compound is characterized by the presence of two iodine atoms at positions 3 and 5 of its inner ring .

Wissenschaftliche Forschungsanwendungen

Dijodthyronin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um Jodierungs- und Dejodierungsreaktionen zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Regulierung von Stoffwechselprozessen und dem Energieverbrauch.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Typ-2-Diabetes. .

5. Wirkmechanismus

Dijodthyronin entfaltet seine Wirkungen hauptsächlich durch Interaktionen mit Schilddrüsenhormonrezeptoren und Mitochondrien. Es moduliert den Energiestoffwechsel, indem es die mitochondriale Aktivität beeinflusst und die oxidative Phosphorylierung verstärkt. Darüber hinaus konnte gezeigt werden, dass es die Expression von Genen reguliert, die am Lipidstoffwechsel und der Thermogenese beteiligt sind .

Ähnliche Verbindungen:

3,5,3’-Trijodthyronin (T3): Ein weiteres aktives Schilddrüsenhormon mit drei Jodatomen.

3,5,3’,5’-Tetrijodthyronin (T4): Der Vorläufer von T3 und Dijodthyronin, das vier Jodatome enthält.

Jodthyronamine: Metaboliten von Schilddrüsenhormonen mit unterschiedlichem Jodgehalt.

Einzigartigkeit: Dijodthyronin ist aufgrund seiner spezifischen Jodpositionierung einzigartig, die im Vergleich zu anderen Jodthyroninen unterschiedliche Stoffwechseleffekte bewirkt. Seine Fähigkeit, den Energieverbrauch und den Lipidstoffwechsel zu modulieren, ohne Herzfrequenz und Muskelfunktion signifikant zu beeinflussen, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Wirkmechanismus

Target of Action

3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,5-T2 is the mitochondria . It also interacts with thyroid hormone receptors (THRs), although several lines of evidence suggest that 3,5-T2 mainly acts through THR-independent ways .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It also acts as an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 affects several biochemical pathways. It increases the activity of individual respiratory complex I, IV, and V . It also impacts mitochondrial function and oxidative stress . By acting on these targets and pathways, 3,5-T2 can mediate critical events both in development and in adult organisms .

Pharmacokinetics

In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous t2 in humans . Further analyses on larger cohorts are needed to determine whether 3,5-T2 is a potent additional modulator of energy metabolism .

Result of Action

The administration of 3,5-T2 results in a variety of molecular and cellular effects. It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides . It also reduces circulating total and LDL cholesterol as well as the liver level of apoB and circulating levels of both apoB48 and apoB100 .

Action Environment

The action of 3,5-T2 can be influenced by environmental factors such as diet. For instance, it has been hypothesized that 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . .

Biochemische Analyse

Biochemical Properties

3,5-Diiodo-L-thyronine stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects on metabolic activities .

Cellular Effects

3,5-Diiodo-L-thyronine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3,5-Diiodo-L-thyronine exerts its effects at the molecular level through various mechanisms. It has been suggested that it mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diiodo-L-thyronine have been observed to change over time . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Diiodo-L-thyronine vary with different dosages . Exogenously administered 3,5-Diiodo-L-thyronine has been shown to have significant metabolic activities .

Metabolic Pathways

3,5-Diiodo-L-thyronine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

Current evidence suggests that mitochondria may be a major target of 3,5-Diiodo-L-thyronine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the iodination of 3,5-diiodotyrosine, which is then coupled with other intermediates to form diiodothyronine. The reaction conditions often require the presence of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production of diiodothyronine involves large-scale iodination processes, often utilizing advanced techniques to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dijodthyronin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Oxidationsmittel ermöglicht.

Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Halogenierungsreagenzien: Jod, Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zu jodierten Derivaten führen, während Reduktion zu deiodierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

3,5,3’-Triiodothyronine (T3): Another active thyroid hormone with three iodine atoms.

3,5,3’,5’-Tetraiodothyronine (T4): The precursor to T3 and diiodothyronine, containing four iodine atoms.

Iodothyronamines: Metabolites of thyroid hormones with varying iodine content.

Uniqueness: Diiodothyronine is unique due to its specific iodine positioning, which confers distinct metabolic effects compared to other iodothyronines. Its ability to modulate energy expenditure and lipid metabolism without significantly affecting heart rate and muscle function makes it a promising candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016529 | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-01-6 | |

| Record name | Diiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.